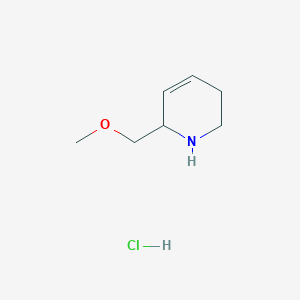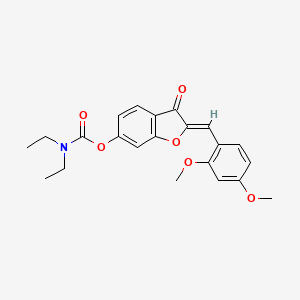![molecular formula C24H20O5 B2377998 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid CAS No. 858750-06-8](/img/structure/B2377998.png)
2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene group, which is a polycyclic aromatic hydrocarbon, attached to a chromone core via a methoxy linkage.
Méthodes De Préparation
The synthesis of 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Chromone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Group: This step involves the attachment of the naphthalene moiety to the chromone core via a methoxy linkage, which can be accomplished using nucleophilic substitution reactions.
Final Functionalization:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism by which 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid include other chromone derivatives and naphthalene-containing molecules. These compounds may share similar structural features but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications. Some examples of similar compounds include:
Flavones: Another class of chromone derivatives with diverse biological activities.
Naphthoquinones: Compounds containing a naphthalene core with quinone functionalities, known for their medicinal properties.
Propriétés
IUPAC Name |
2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-14-18-10-11-21(15(2)23(18)29-24(27)20(14)12-22(25)26)28-13-17-8-5-7-16-6-3-4-9-19(16)17/h3-11H,12-13H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFBZIBAMQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

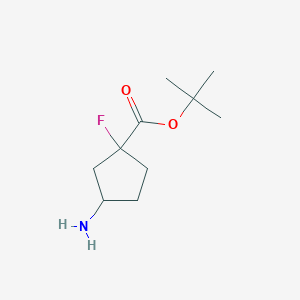
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)


![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
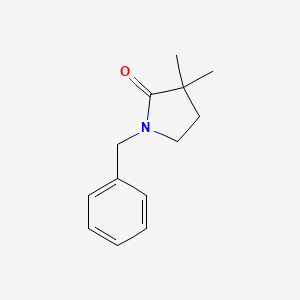
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
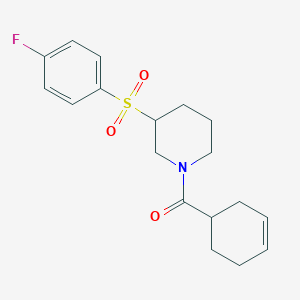
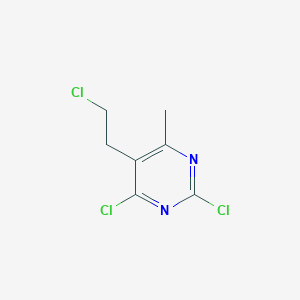
![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)
